molecular formula C17H10FN3O2S B2541987 (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1013732-67-6

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2541987
CAS No.: 1013732-67-6
M. Wt: 339.34
InChI Key: KFMUYINTPXBXGD-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule of significant interest in early-stage pharmacological research and drug discovery. Its molecular structure incorporates a 1,3-thiazole moiety, a privileged scaffold in medicinal chemistry that is present in various approved and investigational drugs targeting a range of diseases . The compound's design, featuring a distinct (E)-configured cyanoacrylamide backbone linked to a 2-fluorophenyl-substituted furan, suggests potential as a key intermediate or lead compound for developing protein kinase inhibitors . This structural class is actively investigated for modulating critical signal transduction pathways, particularly in oncology and inflammatory disease research. The integration of the fluorophenyl group is a common strategy to influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties. This product is intended for use in non-clinical research, such as high-throughput screening assays, structure-activity relationship (SAR) studies, and enzymatic inhibition profiling to further elucidate its specific mechanism of action and biological targets.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-14-4-2-1-3-13(14)15-6-5-12(23-15)9-11(10-19)16(22)21-17-20-7-8-24-17/h1-9H,(H,20,21,22)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMUYINTPXBXGD-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan compound in the presence of a palladium catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling and Formation of the Enamide: The final step involves the coupling of the cyano group with the furan and thiazole intermediates under basic conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the furan ring or the thiazole ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the furan or thiazole rings.

    Reduction Products: Amino derivatives from the reduction of the cyano group.

    Substitution Products: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its various functional groups make it a candidate for interacting with biological targets, such as enzymes and receptors, which can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it useful in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acrylamide derivatives with structural variations influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Furan/Amide) Molecular Weight Key Features Reference
(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide (Target Compound) 5-(2-fluorophenyl)furan; 1,3-thiazol-2-yl 380.38 g/mol* Fluorine enhances lipophilicity; thiazole improves metabolic stability.
2-cyano-3-furan-2-yl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]prop-2-enamide 5-(3-nitrobenzyl)thiazole 380.38 g/mol Nitro group increases electron-withdrawing effects; higher polarity.
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide 5-(2-bromophenyl)furan; diethylamide 413.27 g/mol Bromine enhances steric bulk; diethylamide reduces hydrogen-bond capacity.
(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide 5-(2-methyl-4-nitrophenyl)furan; 2-methylphenyl 417.41 g/mol Nitro and methyl groups synergize for redox activity; increased steric hindrance.
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 4-hydroxy-3-methoxyphenyl; dichlorobenzyl-thiazole 468.77 g/mol Chlorine and methoxy groups enhance solubility and target affinity.

Notes:

  • Electronic Effects : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to nitro (in ) or bromo (in ) substituents, balancing reactivity and stability.
  • Solubility : The thiazole ring in the target compound improves aqueous solubility relative to diethylamide derivatives (e.g., ), which exhibit higher hydrophobicity.
  • Biological Interactions : Compounds with nitro groups (e.g., ) show enhanced redox activity but may face metabolic instability, whereas the fluorine in the target compound offers better pharmacokinetic profiles .

Table 2: Computational Properties

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Polar Surface Area (Ų) Reference
Target Compound 1 6 5 104.2*
2-cyano-3-furan-2-yl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]prop-2-enamide 1 7 6 121.5
(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide 1 7 6 125.3
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 2 8 7 134.7

Notes:

  • The target compound’s moderate polar surface area (104.2 Ų) suggests favorable membrane permeability compared to analogs with higher values (e.g., 134.7 Ų in ).
  • Fewer rotatable bonds (5 vs. 6–7 in others) may reduce entropic penalties during target binding .

Biological Activity

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a furan ring, and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Features

The structural composition of the compound includes:

  • Cyano group : Contributes to electrophilic reactivity.
  • Furan ring : Known for its role in various biochemical interactions.
  • Thiazole moiety : Associated with significant biological activity, including cytotoxic effects.

Biological Activity Overview

Preliminary studies indicate that (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits notable biological activities, primarily in the following areas:

  • Anticancer Activity
    • The compound has shown promising results against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating effective growth inhibition in cancer cells.
    • A study reported that thiazole-containing compounds can exhibit significant cytotoxicity against colon carcinoma cells, suggesting that the thiazole component is crucial for enhancing anticancer properties .
  • Antimicrobial Activity
    • The furan ring's presence is linked to antimicrobial properties. Compounds with furan derivatives have been noted for their ability to inhibit bacterial growth and disrupt cellular functions .
    • The mechanism may involve interference with bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Studies

A comparative analysis of various thiazole and furan derivatives indicates that modifications to the thiazole structure significantly influence anticancer efficacy. For example:

  • Compound 24b showed an IC50 of 1.61 µg/mL against HCT-15 colon carcinoma cells, highlighting the importance of structural modifications in enhancing biological activity .
CompoundStructural FeaturesIC50 (µg/mL)Cancer Type
24aThiazole + Furan1.61Colon Carcinoma
24bThiazole + Furan1.98Colon Carcinoma
13Thiazole + Phenyl< DoxorubicinVarious

The mechanism of action for (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide likely involves:

  • Electrophilic interactions : The cyano group can react with nucleophiles, leading to the formation of stable adducts.
  • Targeting specific pathways : Similar compounds have been shown to inhibit tyrosine kinase receptors, which are critical in cancer progression .

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